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Compound of Interest

(2-Phenoxy-phenyl)-hydrazine
Compound Name:
hydrochloride

Cat. No. B021116

Introduction: A Keystone Intermediate for Modern
Fungicides

(2-Phenoxy-phenyl)-hydrazine and its hydrochloride salt have emerged as critical building
blocks in the synthesis of high-performance agrochemicals. While possessing limited intrinsic
biological activity, this molecule serves as an indispensable precursor for constructing the core
heterocyclic scaffolds of several patented fungicides. Its primary and most commercially
significant application lies in the synthesis of strobilurin fungicides, a class of broad-spectrum
agents vital for modern crop protection.

Strobilurins, inspired by a natural product from the fungus Strobilurus tenacellus, act by
inhibiting mitochondrial respiration in pathogenic fungi. They block the electron transfer at the
Quinone outside (Qo) site of the cytochrome bcl complex, effectively halting ATP synthesis
and preventing fungal growth.[1][2] The pyrazole ring is a key structural feature in some of the
most effective synthetic strobilurins, and (2-Phenoxy-phenyl)-hydrazine hydrochloride is the
foundational reagent for creating this essential moiety. Its strategic importance is best
exemplified by its role in the industrial synthesis of Pyraclostrobin, a leading fungicide used to
control a wide range of diseases in over 100 crops.[3][4]
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Core Application: Synthesis of Pyraclostrobin's
Pyrazole Ring

The synthesis of Pyraclostrobin (methyl N-(2-{[1-(4-chlorophenyl)-1H-pyrazol-3-
ylloxymethyl}phenyl) N-methoxycarbamate) is a multi-step process where the formation of the
substituted pyrazole ring is a crucial early stage. While multiple synthetic routes exist, a
common and illustrative pathway involves the cyclocondensation of a hydrazine derivative with
a 1,3-dicarbonyl compound or its equivalent. This reaction, a cornerstone of heterocyclic
chemistry, reliably forms the stable five-membered pyrazole ring.[5][6][7]

In this context, a different precursor, p-chlorophenylhydrazine hydrochloride, is typically used to
construct the 1-(4-chlorophenyl)-3-hydroxypyrazole intermediate.[8][9][10][11] This intermediate
is then coupled with the other major fragment of the molecule. While direct synthesis pathways
starting from (2-Phenoxy-phenyl)-hydrazine hydrochloride for other agrochemicals are
proprietary, its structural similarity to other key hydrazine precursors highlights its potential as a
versatile starting material for novel pyrazole-containing active ingredients. The fundamental
protocol below illustrates the general principle of pyrazole formation using a hydrazine
hydrochloride salt, a reaction analogous to the initial steps in the synthesis of fungicides like
pyraclostrobin.

Principle of Pyrazole Synthesis via
Cyclocondensation

The core of the synthesis relies on the reaction between a hydrazine and a B-ketoester. The
mechanism proceeds via initial formation of a hydrazone, followed by an intramolecular
cyclization and subsequent dehydration to yield the pyrazolone ring system. The hydrochloride
salt is typically neutralized in situ using a base to liberate the more reactive free hydrazine.

The choice of the B-dicarbonyl component determines the substitution pattern at positions 3
and 5 of the resulting pyrazole ring. The hydrazine derivative dictates the substituent on the N1
nitrogen. This modularity allows for extensive structure-activity relationship (SAR) studies to
develop new active ingredients.[12]
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Detailed Protocol: Synthesis of a Model Pyrazolone
Intermediate

This protocol details a representative procedure for the synthesis of a pyrazolone intermediate,
demonstrating the fundamental cyclocondensation reaction. This serves as a model for the
industrial synthesis of the core of pyrazole-based fungicides.

Objective: To synthesize 1-(4-chlorophenyl)-3-methyl-5-pyrazolone from p-
chlorophenylhydrazine hydrochloride and ethyl acetoacetate.

Materials:

p-Chlorophenylhydrazine hydrochloride

» Ethyl acetoacetate

e Sodium acetate (anhydrous)

o Ethanol (absolute)

e Glacial acetic acid

» Deionized water

o Standard laboratory glassware (round-bottom flask, condenser, etc.)
e Heating mantle and magnetic stirrer

« Filtration apparatus (Buichner funnel)

Step-by-Step Methodology
o Reagent Preparation:
o In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 17.9 g (0.1 mol)

of p-chlorophenylhydrazine hydrochloride and 16.4 g (0.2 mol) of anhydrous sodium
acetate in 100 mL of 50% aqueous ethanol.
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o Rationale: The sodium acetate acts as a base to neutralize the hydrochloride salt,
liberating the free p-chlorophenylhydrazine in situ. The free hydrazine is a much stronger
nucleophile required for the initial reaction with the ketoester. Ethanol serves as a suitable
solvent for all reactants.

¢ Reaction Initiation:

o To the stirring solution, add 13.0 g (0.1 mol) of ethyl acetoacetate dropwise over 10
minutes at room temperature.

o Rationale: The dropwise addition helps to control any initial exotherm from the formation of
the hydrazone intermediate.

¢ Cyclization Reaction:

o Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C)
using a heating mantle.

o Maintain the reflux for 3 hours, monitoring the reaction progress via Thin Layer
Chromatography (TLC).

o Rationale: Heating provides the necessary activation energy for the intramolecular
cyclization of the hydrazone intermediate, followed by the elimination of ethanol and water
to form the stable pyrazolone ring.

e Product Isolation and Purification:

o After the reaction is complete, cool the flask to room temperature and then further chill in
an ice bath for 30 minutes to maximize precipitation.

o Collect the precipitated solid product by vacuum filtration using a Blchner funnel.

o Wash the filter cake with two 20 mL portions of cold deionized water to remove residual
salts and impurities.

o Rationale: The product is significantly less soluble in the cold aqueous ethanol mixture
than the starting materials or byproducts, allowing for efficient isolation by precipitation and
filtration.
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e Drying and Characterization:
o Dry the purified solid in a vacuum oven at 60°C to a constant weight.

o Characterize the final product by determining its melting point and acquiring spectroscopic
data (e.g., *H NMR, IR) to confirm its identity and purity as 1-(4-chlorophenyl)-3-methyl-5-
pyrazolone.

o Expected Yield: ~85-90%.

Workflow and Data Visualization

The synthesis process can be visualized as a straightforward workflow from starting materials

to the final intermediate product.
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Starting Materials

(2-Phenoxy-phenyl)-hydrazine HCI Base 1,3-Dicarbonyl Compound
(or analogous hydrazine) (e.g., Sodium Acetate) (e.g., Ethyl Acetoacetate)

Reaction Process

Step 1: Neutralization
(In Situ Free Hydrazine Formation)

Step 2: Condensation
(Hydrazone Formation)

lydrazone Intermediate

Step 3: Cyclization & Dehydration
(Reflux in Ethanol)

Substituted Pyrazolone Intermediate

Purification
(Precipitation & Filtration)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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